(2-Methylphenyl)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWKVVBZRANAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064981 | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10166-08-2, 69380-02-5 | |
| Record name | 2-Methylbenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10166-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010166082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylphenyl)ethanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069380025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-benzeneacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Methylphenyl Acetaldehyde
Classical and Established Reaction Pathways
These methods represent the foundational chemical transformations that have been long employed for the synthesis of aldehydes, adapted for this specific target molecule.
The direct oxidation of a primary alcohol is a fundamental method for aldehyde synthesis. For (2-Methylphenyl)acetaldehyde, the required precursor is 2-(2-methylphenyl)ethanol. cymitquimica.com This reaction involves the removal of two hydrogen atoms from the primary alcohol, one from the hydroxyl group and one from the carbon to which it is attached. To prevent over-oxidation to the corresponding carboxylic acid, ((2-methylphenyl)acetic acid), specific, mild oxidizing agents are required.
Commonly employed reagents for this selective transformation include Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). vulcanchem.comlibretexts.org PCC, typically used in a solvent like dichloromethane (B109758) (CH₂Cl₂), is known for its ability to halt the oxidation at the aldehyde stage. libretexts.org Similarly, DMP is a hypervalent iodine reagent that offers high yields and operates under mild conditions, making it a popular modern alternative to chromium-based oxidants. libretexts.org
| Oxidizing Agent | Typical Conditions | Key Features |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild, selective for aldehydes, but generates chromium waste. libretexts.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High yields, metal-free, avoids toxic byproducts. libretexts.org |
| TEMPO-based systems | e.g., TEMPO/NaOCl | Catalytic, uses a stable nitroxyl (B88944) radical with a co-oxidant. organic-chemistry.org |
Synthesizing an aldehyde from a carboxylic acid derivative is another classical approach. The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than acids. Therefore, the process is typically carried out in two steps. First, (2-methylphenyl)acetic acid is converted into a more reactive derivative, most commonly (2-methylphenyl)acetyl chloride. sigmaaldrich.com
This acid chloride can then be selectively reduced to this compound using a poisoned catalyst or a sterically hindered reducing agent that prevents over-reduction to the alcohol. The Rosenmund reduction, which employs hydrogen gas with a palladium catalyst poisoned with barium sulfate (B86663) (Pd/BaSO₄), is a classic example of this method. doubtnut.com Alternatively, hydride reagents with reduced reactivity, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), can effectively reduce the acid chloride to the aldehyde. libretexts.org
| Reaction Step | Reagent | Purpose |
| Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts (2-methylphenyl)acetic acid to (2-methylphenyl)acetyl chloride. |
| Reduction | H₂ / Pd-BaSO₄ (Rosenmund Reduction) | Catalytic hydrogenation of the acid chloride to the aldehyde. doubtnut.com |
| Reduction | Lithium tri-tert-butoxyaluminum hydride | Stoichiometric reduction of the acid chloride using a sterically hindered hydride. libretexts.org |
The Darzens condensation is a powerful carbon-carbon bond-forming reaction that serves as a homologation method to produce aldehydes. biosynth.com In this synthesis, the starting material is 2-methylbenzaldehyde (B42018). It is reacted with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. researchgate.netscribd.com
The reaction proceeds through the formation of a resonance-stabilized enolate from the α-haloester, which then attacks the carbonyl carbon of 2-methylbenzaldehyde. An intramolecular Sₙ2 reaction follows, where the newly formed alkoxide displaces the halide to form an α,β-epoxy ester, also known as a glycidic ester. biosynth.com The final step involves the hydrolysis of this ester to a glycidic acid, which upon heating, undergoes decarboxylation and rearrangement to yield the target this compound, which is one carbon longer than the starting aldehyde. nih.gov
The Sommelet reaction provides a direct route for converting a benzyl (B1604629) halide into an aldehyde with the same number of carbon atoms in the side chain, effectively achieving a one-carbon homologation of the aromatic ring system. wikipedia.org The synthesis of this compound via this method would start with 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride).
The benzyl halide reacts with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. wikipedia.org Upon heating in the presence of water, this salt undergoes hydrolysis. The mechanism involves the transfer of a hydride from a methylene (B1212753) group of the hexamine to the benzylic carbon, leading to the formation of the aldehyde and methylamine. organic-chemistry.orgwikipedia.org The Sommelet-Hauser rearrangement is a related process involving the rearrangement of benzylic ammonium ylides, which can also be a pathway to substituted aromatic compounds. polimi.it
Modern Catalytic and Homologation Strategies
Recent advances in organic synthesis have introduced highly selective and efficient catalytic methods that can be applied to the synthesis of this compound.
The Wacker process is a well-known industrial method for oxidizing terminal alkenes to methyl ketones using a palladium catalyst. rsc.org For the synthesis of this compound from its corresponding alkene, 2-methylstyrene (B165405) (also known as 2-vinyltoluene), a modification of the standard Wacker process is required. A standard Wacker oxidation would yield the Markovnikov product, 2'-methylacetophenone. To obtain the desired aldehyde, an anti-Markovnikov oxidation is necessary.
Achieving anti-Markovnikov selectivity in Wacker-type oxidations is a significant challenge that has been the focus of considerable research. nih.govvander-lingen.nl Success has been found by modifying the catalytic system. Strategies include:
Using specific palladium catalysts with nitro ligands. vander-lingen.nl
Employing co-solvents such as tert-butanol (B103910) (tBuOH). vander-lingen.nl
Using alternative oxidants to the typical CuCl₂/O₂ system, such as p-benzoquinone. vander-lingen.nl
Adding reagents like silver nitrite (B80452) (AgNO₂) to improve selectivity and yield. rsc.org
More recently, biocatalytic approaches using unspecific peroxygenases (UPOs) have emerged as a green alternative, capable of performing asymmetric anti-Markovnikov Wacker-type oxidation on styrene (B11656) derivatives. acs.orgacs.org
| Catalyst / System | Substrate | Key Feature |
| PdCl₂(NO₂)₂ / tBuOH | Styrene derivatives | Early example of achieving anti-Markovnikov selectivity. vander-lingen.nl |
| PdCl₂(PhCN)₂ / AgNO₂ / MeNO₂ | Unbiased olefins | Provides high anti-Markovnikov selectivity without relying on substrate control. rsc.org |
| Unspecific Peroxygenases (UPOs) | Styrene derivatives | Biocatalytic, environmentally friendly, and can be stereoselective. acs.orgacs.org |
Another modern catalytic approach is hydroformylation, which adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.govacs.org For 2-methylstyrene, this reaction can produce both the linear aldehyde (3-(2-methylphenyl)propanal) and the desired branched aldehyde (this compound). Controlling the regioselectivity to favor the branched product is a key challenge, often addressed through the design of specialized phosphine (B1218219) ligands for the rhodium or cobalt catalysts. researchgate.net
Hydroformylation Techniques
Hydroformylation, also known as the oxo synthesis, is a cornerstone of industrial organic chemistry, providing a direct route to aldehydes from alkenes. wikipedia.org This process involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, typically using a combination of carbon monoxide and hydrogen (synthesis gas) under heat and pressure with a transition metal catalyst. wikipedia.org
For the synthesis of this compound, the logical precursor is 2-vinyltoluene (2-methylstyrene). The hydroformylation of 2-vinyltoluene can theoretically yield two isomeric products: the desired linear aldehyde, this compound, and the branched aldehyde, 2-(2-methylphenyl)propanal. The ratio of these products, known as regioselectivity, is highly dependent on the catalyst system and reaction conditions employed.
Rhodium-based catalysts, often modified with phosphine ligands, are frequently used to favor the formation of linear aldehydes. The steric bulk of the ligands can direct the catalytic complex to the terminal carbon of the alkene, thus maximizing the yield of the linear product. Recent advancements have focused on developing highly selective catalyst systems, including those that operate in aqueous biphasic systems to simplify catalyst recovery and recycling, a critical factor in sustainable chemical manufacturing. researchgate.net For instance, the use of water-soluble PNP ligands with rhodium catalysts has shown excellent linear selectivity for the hydroformylation of related 2-arylpropenes. researchgate.net
Table 1: Catalyst Systems and Conditions in Hydroformylation of Vinyl Arenes
| Catalyst System | Ligand Type | Typical Conditions | Key Outcome/Selectivity |
|---|---|---|---|
| Cobalt carbonyl | None (or simple phosphines) | 150-170 °C, ~30 MPa | Historically used; often produces a mixture of linear and branched isomers. wikipedia.org |
| Rhodium complexes | Triphenylphosphine (B44618) (TPP) | 80-120 °C, 1-5 MPa | Higher activity and selectivity for linear aldehydes compared to cobalt. |
| Rhodium complexes | Bulky Phosphites/Phosphines | 60-100 °C, 1-6 MPa | Enhanced linear-to-branched product ratio (l:b) due to steric hindrance. |
Friedel-Crafts and Related Acylation Reactions in Analog Synthesis
The Friedel-Crafts reaction, established in 1877, remains a fundamental method for attaching substituents to an aromatic ring. wikipedia.org It primarily consists of two major types: alkylation and acylation. Friedel-Crafts acylation is particularly valuable in synthesis because, unlike alkylation, it avoids poly-substitution and rearrangement side reactions. wikipedia.orgorganic-chemistry.org The reaction introduces an acyl group into an aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org
While Friedel-Crafts acylation does not directly produce this compound, it is a key step in the synthesis of its precursors and analogs. sigmaaldrich.com For example, the acylation of toluene (B28343) with chloroacetyl chloride would yield a mixture of ortho-, meta-, and para-isomers of chloro(methylphenyl)ethanone. The ortho-isomer, 2-chloro-1-(2-methylphenyl)ethanone, could then be converted to the target aldehyde through subsequent chemical transformations.
The resulting aryl ketone from a Friedel-Crafts acylation is a versatile intermediate. It can be reduced to the corresponding alkane via methods like the Wolff-Kishner or Clemmensen reductions, or it can be subjected to other reactions to elaborate the side chain before final conversion to the aldehyde. wikipedia.org The synthesis of various aromatic ketones via this method is a well-established procedure for creating a wide array of substituted aromatic compounds. sigmaaldrich.comiitk.ac.in
Table 2: Examples of Friedel-Crafts Acylation for Aryl Ketone Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Product Example |
|---|---|---|---|
| Toluene | Acetyl chloride | AlCl₃ | 2-Methylacetophenone / 4-Methylacetophenone |
| Benzene (B151609) | Benzoyl chloride | FeCl₃ | Benzophenone. iitk.ac.in |
| Naphthalene | Phthalic anhydride | AlCl₃ | Naphthalic anhydride. iitk.ac.in |
Palladium-Catalyzed Coupling in Aryl-Alkyl Systems
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful and versatile tool for constructing complex molecules. nih.govwiley.com These reactions provide a robust methodology for creating the aryl-alkyl bond central to the structure of this compound.
Several palladium-catalyzed strategies can be envisioned for this purpose:
Heck Reaction: This reaction couples an aryl halide with an alkene. The synthesis of this compound could be approached by reacting 2-bromotoluene (B146081) with a suitable C2 synthon like a vinyl ether (e.g., ethyl vinyl ether). The resulting enol ether can then be readily hydrolyzed under acidic conditions to yield the target aldehyde. Research into analogous systems has explored using allyl alcohol or protected allyl ethers as the coupling partner. sci-hub.se
Suzuki Coupling: This involves the coupling of an aryl halide with an organoboron reagent. One could couple 2-bromotoluene with a vinylboronic acid derivative, followed by oxidation of the resulting styrene to the aldehyde.
Sonogashira Coupling: This method couples an aryl halide with a terminal alkyne. Reacting 2-bromotoluene with an acetylene (B1199291) equivalent (e.g., trimethylsilylacetylene) would yield an aryl alkyne. Subsequent partial hydrogenation and hydration of the alkyne would lead to the desired aldehyde.
These coupling reactions are known for their high functional group tolerance and are often promoted by sophisticated catalyst systems comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., X-Phos, tBuBrettPhos). nih.govwiley.comacs.org
Table 3: Palladium-Catalyzed Strategies for Aryl-Alkyl Bond Formation
| Coupling Reaction | Aryl Partner | Alkyl/Alkene/Alkyne Partner | Catalyst System (Example) | Intermediate/Product Type |
|---|---|---|---|---|
| Heck Reaction | 2-Bromotoluene | Ethyl vinyl ether | Pd(OAc)₂ / Phosphine ligand | Enol ether, hydrolyzes to aldehyde |
| Suzuki Coupling | 2-Tolylboronic acid | Vinyl bromide | Pd(PPh₃)₄ / Base | 2-Vinyltoluene |
| Sonogashira Coupling | 2-Iodotoluene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI / Base | Aryl alkyne |
Asymmetric and Enantioselective Synthesis Approaches
This compound is a chiral molecule due to the stereocenter at the alpha-carbon. Consequently, the synthesis of a single enantiomer (either R or S) requires asymmetric or enantioselective methods. Such syntheses are crucial in fields like pharmaceuticals and fragrances, where the biological activity or sensory properties of enantiomers can differ significantly. The principles of asymmetric synthesis rely on the use of a chiral influence—such as a catalyst, auxiliary, or reagent—to favor the formation of one enantiomer over the other. kashanu.ac.irdokumen.pub
Key strategies applicable to the synthesis of enantiomerically enriched this compound include:
Asymmetric Hydrogenation: This is one of the most powerful methods for setting a stereocenter. A prochiral precursor, such as 2-(2-methylphenyl)cinnamic acid or its ester derivative, could be synthesized. The carbon-carbon double bond can then be hydrogenated using a chiral transition-metal catalyst, typically based on rhodium or iridium complexed with chiral diphosphine ligands, to produce the chiral aldehyde with high enantiomeric excess (ee). diva-portal.org
Asymmetric Conjugate Addition: Organocatalysis offers a metal-free approach to asymmetric synthesis. Chiral amine catalysts, such as diphenylprolinol silyl (B83357) ethers, can catalyze the conjugate addition of aldehydes to nitroalkenes. nih.gov This strategy could be used to construct the chiral backbone of the target molecule in a multi-step sequence.
Chiral Auxiliary Methods: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Table 4: Asymmetric Synthesis Strategies for Chiral Aldehydes
| Strategy | Precursor Type | Chiral Influence | Key Transformation |
|---|---|---|---|
| Asymmetric Hydrogenation | α,β-Unsaturated ester/acid | Chiral Rh or Ir-phosphine complex | Stereoselective reduction of C=C bond. diva-portal.org |
| Asymmetric Aldol (B89426) Reaction | Aldehyde + Ketone | Chiral organocatalyst (e.g., proline) | Formation of a chiral β-hydroxy ketone. nih.gov |
| Asymmetric Michael Addition | Aldehyde + Nitroalkene | Chiral organocatalyst (e.g., diarylprolinol ether) | Formation of a chiral γ-nitro aldehyde. nih.gov |
Industrial Scale Synthesis Considerations
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges where cost, safety, robustness, and efficiency are paramount. sci-hub.se While a particular route may be elegant on a small scale, its industrial viability depends on factors beyond mere chemical yield. Reproducibility can be a common problem when scaling up chemical processes. nih.gov
For this compound, several of the discussed synthetic routes have potential for industrial application, each with its own profile of advantages and disadvantages:
Hydroformylation: This is a strong candidate for industrial production due to its high atom economy (all atoms of the reactants are incorporated into the product) and the use of inexpensive, readily available starting materials (2-vinyltoluene, CO, H₂). The main challenges are the high pressures required and the cost of the rhodium catalyst. Therefore, efficient catalyst recycling, for which aqueous biphasic processes are well-suited, is essential for economic feasibility. wikipedia.orgresearchgate.net
Palladium-Catalyzed Coupling: While highly versatile, the high cost of palladium and the specialized ligands required can make these routes expensive for bulk chemical production. sci-hub.se Similar to rhodium in hydroformylation, catalyst recovery and recycling would be critical. The Heck reaction approach was considered for a similar molecule but was ultimately deemed not robust enough for a large-scale campaign compared to more traditional methods. sci-hub.se
Ultimately, the choice of an industrial process involves a trade-off between feedstock cost, the number of synthetic steps, capital investment for equipment (e.g., high-pressure reactors), and the cost and efficiency of the catalyst system. sci-hub.se
Reaction Mechanisms and Reactivity Studies of 2 Methylphenyl Acetaldehyde
Electrophilic Nature of the Carbonyl Group
The carbonyl carbon in (2-Methylphenyl)acetaldehyde is electrophilic, meaning it is susceptible to attack by nucleophiles. This is due to the electronegativity difference between carbon and oxygen, which results in a polarized bond. The presence of the 2-methylphenyl group, an o-tolyl group, can influence the reactivity through steric and electronic effects. ksu.edu.saontosight.ai
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. vedantu.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is followed by protonation of the resulting alkoxide to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the carbonyl group and creating a new single bond. libretexts.org
Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. vedantu.com For this compound, the presence of the o-tolyl group may introduce some steric hindrance compared to simpler aldehydes like acetaldehyde (B116499). vedantu.com
A common example of nucleophilic addition is the addition of hydrogen cyanide (HCN) to form a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide nucleophile. The resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid. ilmkidunya.com
Aldol (B89426) and Related Condensation Reactions
This compound, having α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), can undergo aldol condensation. ksu.edu.sa This reaction involves the formation of an enolate ion in the presence of a base. The enolate then acts as a nucleophile and attacks the carbonyl carbon of another molecule of the aldehyde. masterorganicchemistry.comlibretexts.org The initial product is a β-hydroxy aldehyde, which can then undergo dehydration, often upon heating, to form an α,β-unsaturated aldehyde. masterorganicchemistry.commagritek.com
Specific Named Reactions and Their Mechanisms
Corey-Fuchs Reaction and Alkyne Homologation
The Corey-Fuchs reaction is a two-step process used to convert aldehydes into terminal alkynes, representing a one-carbon homologation. nih.govorganic-chemistry.org
The first step involves the reaction of the aldehyde, in this case this compound, with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. This step is analogous to a Wittig reaction and produces a 1,1-dibromoalkene. nih.govwikipedia.org
The second step involves treating the dibromoalkene with a strong base, such as n-butyllithium (n-BuLi). This leads to a lithium-halogen exchange followed by elimination to form a bromoalkyne intermediate. A second equivalent of the base then removes the remaining bromine, and upon workup, the terminal alkyne is formed. organic-chemistry.orgalfa-chemistry.com The mechanism of this second step is believed to proceed through a carbene intermediate. wikipedia.org It's also possible to stop the reaction at the 1-bromoalkyne stage by using an appropriate base. jk-sci.com
Mannich Reaction and Iminium Ion Chemistry
The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine (or ammonia), and a compound with an acidic α-proton (like another aldehyde or ketone). wikipedia.org The product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
The reaction mechanism begins with the formation of an iminium ion from the reaction of the amine and the aldehyde (in this context, an aldehyde other than this compound would typically be used to form the iminium ion). wikipedia.org this compound can then act as the enolizable component. Its enol form attacks the electrophilic iminium ion, leading to the formation of the Mannich base. wikipedia.org This reaction is a key method for aminoalkylation. nih.gov The use of primary amines in the Mannich reaction can lead to a variety of structurally diverse products. nih.gov
Aza-Wittig Reactions in C=N Bond Formation
The aza-Wittig reaction is a powerful method for the synthesis of compounds containing a carbon-nitrogen double bond (imines). mdpi.com It involves the reaction of an iminophosphorane with a carbonyl compound, such as this compound. mdpi.com
The reaction proceeds through a nucleophilic attack of the iminophosphorane on the carbonyl carbon of the aldehyde. This is followed by the elimination of a phosphine (B1218219) oxide, resulting in the formation of an imine. sciforum.net The mechanism often involves a [2+2] cycloaddition to form an oxazaphosphetane intermediate, which then undergoes cycloreversion. mdpi.com The aza-Wittig reaction has become a significant tool in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. mdpi.comsci-hub.se There are two main strategies for catalytic aza-Wittig reactions, one using a phosphorus(V) catalyst and the other using a phosphorus(III) catalyst that is regenerated in the cycle. beilstein-journals.org
Catalytic Transformations Involving this compound
This compound, an aldehyde featuring a phenyl ring with an ortho-methyl substituent, participates in a variety of catalytic transformations. Its reactivity is governed by the electrophilic nature of the aldehyde carbonyl group and the electronic and steric influence of the substituted aromatic ring. Catalysis plays a pivotal role in directing the reaction pathways of this compound, enabling transformations such as dimerization, polymerization, and various oxidation processes.
The catalytic conversion of aldehydes into dimers, oligomers, or high-molecular-weight polymers is a significant area of chemical synthesis. For aldehydes like this compound, these reactions often proceed through mechanisms analogous to olefin polymerization, where a delicate balance between chain propagation and chain transfer determines the final product. d-nb.infouc.edu The parent compound, phenylacetaldehyde (B1677652), is known to be susceptible to polymerization through aldol-type condensation reactions and is also utilized as a rate-controlling additive in the synthesis of certain polyesters. wikipedia.org
Catalytic systems for these transformations are typically based on transition metals. A key mechanistic step is the insertion of the monomer into a metal-alkyl or metal-hydride bond, which initiates chain growth. uc.edu However, late transition metal catalysts, such as those based on nickel, often favor a chain transfer process known as β-hydride elimination, which leads to the formation of dimers or oligomers rather than long-chain polymers. d-nb.info In contrast, early transition metal catalysts from groups IV, V, and VI are more likely to produce high-molecular-weight polymers. uc.edu
Specific research has shown that this compound can itself act as a catalyst in certain reactions, such as the dimerization of pinacolborane. biosynth.com Furthermore, zirconocene-based catalytic systems, often activated by organoaluminum or organoboron compounds, are effective for the selective dimerization of alkenes and can be applied to transformations involving aldehyde functionalities. mdpi.com
Table 1: Overview of Catalytic Systems in Aldehyde/Olefin Dimerization and Polymerization
| Catalyst Type | Typical Metal Center | Predominant Product | Governing Mechanism | Source(s) |
|---|---|---|---|---|
| Ziegler-Natta (Early) | Ti, Zr, V | High-Molecular-Weight Polymer | Chain Propagation (Insertion) | uc.edu |
| Late Transition Metal | Ni, Pd | Dimers / Oligomers | β-Hydride Elimination | d-nb.info |
| Zirconocene Hydrides | Zr | Dimers | Hydrometalation & β-H Elimination | mdpi.com |
| Organocatalyst | This compound | Dimer (of other substrates) | Enamine Catalysis | biosynth.com |
Autoxidation, the spontaneous oxidation of a compound in the presence of oxygen, is a fundamental reaction pathway for aldehydes. For this compound, this process proceeds through a free-radical chain mechanism, leading to the formation of peracids and carboxylic acids. rsc.orgrsc.org The general mechanism can be broken down into several key steps:
Initiation : The process begins with the formation of an acyl radical (R-C•=O). This can be initiated by light, heat, or trace metal impurities abstracting the aldehydic hydrogen.
Propagation : The acyl radical rapidly reacts with molecular oxygen (O₂) to form an acylperoxy radical (R-C(=O)OO•). rsc.org This acylperoxy radical is a key chain-carrying species. It can then abstract a hydrogen atom from another molecule of this compound, yielding a peroxycarboxylic acid (in this case, 2-methylphenylperoxyacetic acid) and a new acyl radical, thus propagating the chain. rsc.orgrsc.org
Secondary Oxidation : The peracid formed during propagation can subsequently oxidize another molecule of the aldehyde. This reaction often proceeds through a pathway similar to a Baeyer-Villiger oxidation, involving a Criegee intermediate, to produce the corresponding carboxylic acid (2-methylphenylacetic acid). rsc.org
Mechanistic investigations, often employing control experiments and kinetic modeling, have elucidated the interplay between these pathways. For instance, light-on/off experiments confirm that continuous irradiation is necessary for the primary generation of the peracid from the aldehyde, underscoring the radical nature of the initiation step. rsc.org The entire process represents a complex network of competitive reactions involving various radical and non-radical intermediates. oup.comcopernicus.orgpnnl.gov
Table 2: Key Intermediates in the Autoxidation of this compound
| Intermediate Name | Chemical Formula (Generic) | Role in Mechanism | Source(s) |
|---|---|---|---|
| Acyl Radical | R-C•=O | Initial radical formed | rsc.org |
| Acylperoxy Radical | R-C(=O)OO• | Chain-propagating species | rsc.orgrsc.org |
| Peroxycarboxylic Acid | R-C(=O)OOH | Primary oxidation product | rsc.orgrsc.org |
| Criegee Intermediate | - | Intermediate in Baeyer-Villiger oxidation step | rsc.org |
| Carboxylic Acid | R-COOH | Final stable oxidation product | rsc.org |
Electrocatalytic aldehyde oxidation is gaining attention as a thermodynamically favorable alternative to the conventional oxygen evolution reaction (OER) at the anode in electrolytic systems. rsc.org This approach can lower the energy demands of processes like water splitting for hydrogen production. rsc.org The electrocatalytic oxidation of aldehydes like this compound has been studied, particularly using copper-based electrodes in alkaline solutions. researchgate.net
Radical-Mediated Reaction Pathways
Beyond autoxidation, this compound can participate in a range of reactions that proceed via radical intermediates. The aldehydic C-H bond is susceptible to homolytic cleavage, leading to the formation of a (2-methylphenyl)acetyl radical. This acyl radical is a versatile intermediate that can engage in various subsequent reactions. rsc.orgbham.ac.uk
The generation of radicals from aldehydes can be achieved through several methods. Classical approaches involve thermal or photochemical initiation, while modern synthetic chemistry has introduced more controlled methods. For example, photoredox catalysis can be used to generate ketyl radical anions from aldehydes. One novel strategy involves the in situ formation of a redox-active adduct, such as an α-hydroxy sulfinate, which can then undergo a single-electron transfer (SET) to generate the ketyl radical anion without requiring harshly reducing conditions. acs.org
Once formed, these radical species can participate in complex reaction cascades. These can include tandem reactions where an initial radical addition is followed by a rearrangement, such as a 1,2-aryl migration (a neophyl-type rearrangement), or cyclization events. rsc.org The study of these pathways is crucial for developing new carbon-carbon and carbon-heteroatom bond-forming reactions in organic synthesis.
Regioselectivity and Stereochemical Control in Reactions
Controlling the regioselectivity and stereochemistry in reactions involving this compound is a significant challenge and a key focus of synthetic methodology. The outcomes are heavily influenced by the steric and electronic properties of the substrate and the nature of the catalyst or reagents employed.
Regioselectivity : The ortho-methyl group on the phenyl ring introduces considerable steric hindrance around one of the ortho positions and the aldehyde functional group. This steric bulk can direct incoming reagents to attack less hindered positions on the aromatic ring or influence the conformation of intermediates, thereby controlling the regiochemical outcome of a reaction. For instance, in electrophilic aromatic substitution, while the aldehyde group is deactivating and meta-directing, the steric hindrance from the ortho-methyl group can further influence the substitution pattern.
Stereochemical Control : Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) often relies on the use of chiral catalysts, including enzymes and small organic molecules. Biocatalysis, using engineered enzymes, has emerged as a powerful tool. For example, variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) have been engineered to catalyze highly stereoselective aldol reactions between substituted phenylacetaldehydes and various ketones. diva-portal.org An L107C/L163C variant of FSA was shown to produce diphenyl substituted butanones with good diastereoselectivities (anti:syn dr of 10 to 30) and reasonable to good enantioselectivities of the syn enantiomers. diva-portal.org Similarly, organocatalysts like cinchonine (B1669041) have been used in aldol reactions of phenylacetaldehyde derivatives to produce products with moderate to excellent diastereomeric excess (de = 60–99%). researchgate.netdiva-portal.org
Computational studies provide deep mechanistic insight into how this control is achieved. For the related α-methyl-phenylacetaldehyde, quantum chemical calculations of its reaction in the active site of norcoclaurine synthase (TfNCS) revealed that the enzyme's stereospecificity arises from differential energy barriers for the two enantiomers. nih.gov Key amino acid residues, such as M97 and L72, were found to stabilize the transition state for the preferred (R)-enantiomer more effectively than for the (S)-enantiomer, explaining the high kinetic resolution observed. nih.gov This principle of transition state stabilization by a chiral catalyst is fundamental to achieving stereochemical control.
Table 3: Examples of Stereochemical Control in Reactions of Phenylacetaldehyde Derivatives
| Reaction Type | Catalyst / Enzyme | Substrates | Key Outcome | Reported Selectivity | Source(s) |
|---|---|---|---|---|---|
| Aldol Reaction | Cinchonine | Phenylacetaldehyde derivatives + 2-hydroxyacetophenone | Diastereoselective formation of syn-aldols | de = 60–99% | researchgate.netdiva-portal.org |
| Aldol Reaction | Engineered FSA (L107C/L163C variant) | Substituted phenylacetaldehydes + 2-hydroxyacetophenone | Diastereo- and enantioselective aldol addition | dr (anti:syn) = 10 to 30; er (syn) = 5 to 25 | diva-portal.org |
| Pictet-Spengler Reaction | Norcoclaurine Synthase (TfNCS) | α-methyl-phenylacetaldehyde + Dopamine | Kinetic resolution of aldehyde enantiomers | ΔΔG‡ = 1.5 kcal mol⁻¹ | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the detailed molecular structure of (2-Methylphenyl)acetaldehyde by mapping the hydrogen and carbon atomic frameworks.
Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment, connectivity, and number of different types of protons in the molecule. The aldehydic proton (CHO) is particularly diagnostic, typically appearing far downfield between δ 9.0-10.0 ppm. mnstate.edu For this compound, this signal is expected to be a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The aromatic protons on the substituted benzene (B151609) ring appear in the characteristic aromatic region (δ 7.0-7.5 ppm). The methylene protons, being adjacent to the aromatic ring (benzylic position), are expected around δ 3.6 ppm as a doublet, coupling with the single aldehydic proton. The methyl group attached to the aromatic ring is a singlet, typically found around δ 2.3 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | Triplet (t) | 1H | Aldehydic H (-CHO) |
| ~7.1-7.4 | Multiplet (m) | 4H | Aromatic H (Ar-H) |
| ~3.6 | Doublet (d) | 2H | Methylene H (-CH₂-) |
| ~2.3 | Singlet (s) | 3H | Methyl H (-CH₃) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, expected in the range of δ 190-210 ppm. pdx.edu The aromatic carbons produce a series of signals between δ 120-150 ppm. The benzylic carbon of the methylene group is anticipated around δ 50 ppm, while the methyl carbon attached to the aromatic ring would appear furthest upfield, typically around δ 20-30 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Aldehyde Carbonyl (C=O) |
| ~136 | Aromatic Quaternary Carbon (C-CH₃) |
| ~134 | Aromatic Quaternary Carbon (C-CH₂CHO) |
| ~131 | Aromatic CH |
| ~130 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~50 | Methylene Carbon (-CH₂) |
| ~20 | Methyl Carbon (-CH₃) |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, IR spectroscopy is particularly effective for identifying the carbonyl group. A strong, sharp absorption band for the C=O stretch is expected in the region of 1720-1740 cm⁻¹. libretexts.orgpressbooks.pub Another key diagnostic feature for aldehydes is the presence of two medium-intensity C-H stretching bands for the aldehydic proton, typically found near 2820 cm⁻¹ and 2720 cm⁻¹. spectroscopyonline.com Other expected absorptions include C-H stretches for the aromatic ring and alkyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). pressbooks.pub
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations typically produce strong and sharp signals, which are useful for structural confirmation. researchgate.netrenishaw.com
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |
| ~2820 and ~2720 | Medium | Aldehyde C-H Stretch |
| ~1725 | Strong | Carbonyl C=O Stretch |
| ~1600 and ~1475 | Medium-Weak | Aromatic C=C Stretch |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights from the fragmentation pattern of the compound. For this compound, with a molecular formula of C₉H₁₀O, the molecular weight is 134.18 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 134.
The fragmentation pattern of aldehydes is well-characterized. libretexts.orgmiamioh.edu A common fragmentation is the loss of the formyl radical (•CHO), leading to an M-29 peak. For this compound, this would result in a prominent peak at m/z 105, corresponding to the 2-methylbenzyl cation, which can rearrange to a stable methyltropylium ion. This m/z 105 fragment is often the base peak in the spectrum of such compounds. auburn.edu Another significant fragmentation pathway involves cleavage to form the tropylium (B1234903) ion at m/z 91, a common feature for compounds containing a benzyl (B1604629) group.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 134 | [C₉H₁₀O]⁺˙ (Molecular Ion) |
| 133 | [M-H]⁺ (Loss of hydrogen radical) |
| 105 | [M-CHO]⁺ (Loss of formyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification.
Given its volatility, gas chromatography (GC) is the premier technique for the analysis of this compound. nih.gov Separation is typically achieved using a capillary column with a non-polar or mid-polar stationary phase (e.g., a 5% phenyl-polysiloxane phase). A flame ionization detector (FID) can be used for quantification due to its high sensitivity to hydrocarbons.
For definitive identification, coupling GC with a mass spectrometer (GC-MS) is the method of choice. rsc.orgescholarship.org As the separated compound elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint. This allows for positive identification by matching the obtained spectrum with library data or through interpretation of the fragmentation pattern as described in the previous section. Derivatization techniques can also be employed to enhance detection and separation if needed. nih.gov
High-Performance Liquid Chromatography (HPLC) and Derivatization Strategies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of aldehydes like this compound. Due to the lack of a strong chromophore in many aldehydes, direct UV detection can be challenging and may lack sensitivity. To overcome this, derivatization strategies are commonly employed to enhance detectability and improve chromatographic separation. slideshare.net
One of the most prevalent derivatization agents for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.gov This reagent reacts with the aldehyde group of this compound in an acidic medium to form a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV-Visible region, typically around 360 nm, which significantly enhances detection sensitivity. epa.gov The U.S. Environmental Protection Agency (EPA) Method 8315A, for instance, outlines the determination of various carbonyl compounds, including the isomeric o-tolualdehyde, by HPLC after derivatization with DNPH. epa.gov
The separation of the this compound-DNPH derivative is typically achieved using reversed-phase HPLC. A C18 column is a common stationary phase for this purpose, offering good resolution for this class of compounds. patsnap.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. patsnap.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the analyte from other components in the sample matrix.
Table 1: Illustrative HPLC Conditions for the Analysis of this compound-DNPH Derivative
| Parameter | Condition |
| Chromatograph | High-Performance Liquid Chromatograph |
| Detector | UV-Vis Detector |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Example: 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
This table presents a typical set of HPLC parameters based on methods for similar aromatic aldehydes and their derivatives. epa.govpatsnap.com Actual conditions may require optimization.
Other derivatization reagents can also be utilized to enhance the fluorescence or mass spectrometric detection of aldehydes, providing alternative strategies for improved sensitivity and selectivity.
X-ray Diffraction for Solid-State Structure Analysis (for crystalline derivatives)
X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For a non-crystalline compound like this compound at room temperature, direct X-ray diffraction analysis is not feasible. However, by converting it into a stable, crystalline derivative, its solid-state structure can be determined with high precision.
The first step in this process is the synthesis of a suitable crystalline derivative of this compound. This can be achieved through various chemical reactions that yield a solid product with good crystal quality. For instance, reaction with a suitable amine could form a crystalline imine or reaction with a hydrazide could yield a crystalline hydrazone. The choice of the derivatizing agent is crucial as it must lead to a product that readily forms well-ordered crystals. For example, derivatives of molecules containing a methylphenyl group have been successfully synthesized and their structures determined by X-ray crystallography. researchgate.net
Once suitable crystals are obtained, they are mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays at specific angles, creating a unique diffraction pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all atoms in the crystal lattice, as well as bond lengths and angles, can be determined. openaccessjournals.com
Table 2: General Steps and Information Obtained from X-ray Diffraction of a Crystalline Derivative
| Step/Parameter | Description |
| 1. Synthesis | Chemical reaction of this compound to form a stable, solid derivative. |
| 2. Crystallization | Growing single crystals of the derivative suitable for X-ray diffraction. |
| 3. Data Collection | Mounting a crystal in an X-ray diffractometer and collecting the diffraction pattern. |
| 4. Structure Solution | Using computational methods to solve the phase problem and generate an electron density map. |
| 5. Structure Refinement | Refining the atomic positions and other parameters to best fit the experimental data. |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, triclinic). sapub.org |
| Space Group | The specific symmetry group of the crystal. sapub.org |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). sapub.org |
| Atomic Coordinates | The x, y, z coordinates of each atom in the unit cell. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
This table outlines the general workflow and the type of data obtained from an X-ray diffraction study of a crystalline derivative. wikipedia.orgopenaccessjournals.comsapub.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are at the heart of modern computational chemistry, offering a framework to solve the Schrödinger equation for molecular systems. unifap.br The choice of methodology is crucial, balancing computational cost with the desired accuracy. uci.edu
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. uci.eduscispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.comrsc.org This approach offers a remarkable balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like (2-Methylphenyl)acetaldehyde. mdpi.com
Commonly used DFT methods involve hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-31G(d) or larger to accurately describe the molecular orbitals and electronic properties. researchgate.net These calculations can yield valuable information on parameters such as total energy, dipole moment, and the distribution of electron density. While specific DFT studies on this compound are not extensively documented in readily available literature, the methodology is standard for analyzing such aromatic aldehydes.
Table 1: Overview of Common Quantum Chemical Methods
| Method | Acronym | Typical Application | Key Feature |
|---|---|---|---|
| Density Functional Theory | DFT | Electronic structure, molecular properties, geometry optimization | Balances accuracy and computational cost |
| Hartree-Fock | HF | Initial geometry optimization, wavefunction generation | A foundational ab initio method, neglects electron correlation |
Ab initio (from first principles) methods solve the Schrödinger equation without using empirical parameters. numberanalytics.com The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good first approximation of the molecular geometry and wavefunction. unifap.brq-chem.com However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons.
To improve upon HF, post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is a common choice that incorporates electron correlation, leading to more accurate molecular geometries and energies. github.ionih.gov While computationally more demanding than DFT, HF and MP2 calculations are invaluable for benchmarking and for systems where standard DFT functionals may not be adequate. researchgate.net For this compound, these methods would be used to obtain a precise three-dimensional structure and to calculate its thermodynamic stability. numberanalytics.com
Prediction and Correlation of Spectroscopic Data (NMR, IR) with Experimental Results
Computational methods are highly effective in predicting spectroscopic data. By calculating the vibrational frequencies of a molecule, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be produced. numberanalytics.com
These theoretical spectra are powerful tools for interpreting experimental data. For instance, DFT calculations can predict the frequencies and intensities of vibrational modes (C=O stretch, C-H bends, etc.) for this compound. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental IR spectra. A comparison between the calculated and experimental spectra can confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Understanding how a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry provides a way to map out the entire reaction pathway, identifying key intermediates and, crucially, the transition state. acs.org The transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com
For this compound, computational studies could elucidate the mechanisms of important reactions, such as oxidation to (2-methylphenyl)acetic acid or aldol (B89426) condensation reactions. acs.org The process involves:
Optimizing the geometries of the reactants and products.
Locating the transition state structure, which is a first-order saddle point on the potential energy surface. github.io
Performing a frequency calculation to confirm the transition state (which has exactly one imaginary frequency) and to calculate the zero-point vibrational energy. github.io
Calculating the activation energy (the energy difference between the transition state and the reactants), which is a key determinant of the reaction rate. solubilityofthings.com Trajectory calculations can also be performed to confirm that the transition state connects the desired reactants and products. cornell.edu
Analysis of Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)
The electronic properties of a molecule govern its reactivity. Computational methods provide several ways to analyze these properties.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. bhu.ac.inresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO would be centered on the carbonyl group.
Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the charge distribution on the surface of a molecule. scispace.com It is used to predict how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. bhu.ac.inresearchgate.netresearchgate.net In this compound, the most negative potential would be located around the carbonyl oxygen atom, indicating it as the primary site for protonation and electrophilic attack.
Natural Bond Orbital (NBO) Analysis : NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. uni-muenchen.denih.gov This provides a detailed picture of bonding and intramolecular interactions, such as hyperconjugation. nih.govresearchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the phenyl ring into the acetaldehyde (B116499) moiety and analyze the nature of the C-C and C=O bonds. The stabilization energies (E(2)) calculated in NBO analysis indicate the strength of these donor-acceptor interactions.
Table 2: Illustrative NBO Analysis for a C=O Bond Interaction
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) O | σ*(C-C) | ~2.5 | Hyperconjugation |
| π (C-C) | π*(C=O) | ~5.0 | π-conjugation |
| σ (C-H) | σ*(C=O) | ~1.8 | Hyperconjugation |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Conformational Analysis and Rotational Barriers
Molecules with single bonds can exist in different spatial arrangements called conformations, which arise from rotation around these bonds. libretexts.org Conformational analysis aims to identify the most stable conformer(s) and to determine the energy barriers for rotation between them. acs.org
For this compound, rotation can occur around the single bond connecting the phenyl ring to the acetaldehyde group. This rotation will be hindered by steric interactions between the aldehyde group and the ortho-methyl group on the ring. Computational methods can be used to perform a potential energy scan, where the energy of the molecule is calculated at various dihedral angles. This allows for the identification of energy minima (stable conformers) and energy maxima (rotational barriers). libretexts.org Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interaction with other molecules. mdpi.com
Applications in Advanced Chemical Synthesis and Materials Science
Strategic Intermediate in Complex Organic Molecule Synthesis
The utility of (2-Methylphenyl)acetaldehyde as a strategic intermediate stems from its dual functionality: the electrophilic carbonyl carbon and the nucleophilic α-carbon (after deprotonation). This allows for controlled, stepwise additions and condensations, making it a valuable component in the synthesis of elaborate organic structures. Its role is particularly significant in introducing the 2-methylbenzyl fragment into larger, more complex target molecules.
This compound is employed as a precursor in multi-step synthetic sequences to generate more complex, functionalized molecules. The aldehyde group can be readily transformed into a variety of other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), and imines (via condensation with amines).
Furthermore, the active methylene (B1212753) group adjacent to the benzene (B151609) ring can participate in classical carbon-carbon bond-forming reactions. For instance, in base-catalyzed aldol-type condensations, it can react with other carbonyl compounds to elongate the carbon chain, creating new, specialized building blocks with precise stereochemistry and functionality. These reactions are foundational in constructing molecular frameworks for pharmaceuticals and other fine chemicals ncert.nic.in. A patent for the synthesis of aza-tetracyclic oxazepine compounds, for example, lists this compound as a reactant in the creation of a complex intermediate, highlighting its role as a starting material for advanced, functionalized molecules google.com.
A significant application of aldehydes with α-methylene groups, such as this compound, is in the synthesis of heterocyclic and aromatic ring systems. One of the most prominent examples is the Friedländer annulation, a widely used method for synthesizing quinolines nih.govresearchgate.netmdpi.com. In this reaction, a 2-aminoaryl aldehyde or ketone condenses with a compound containing a reactive α-methylene group, such as this compound. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration (aromatization) to yield a substituted quinoline.
The general mechanism for this synthesis is outlined below:
Step 1: Base-catalyzed formation of an enolate from this compound.
Step 2: Nucleophilic attack of the enolate on the carbonyl group of a 2-aminoaryl ketone.
Step 3: Intramolecular cyclization via nucleophilic attack of the amino group onto the aldehyde's carbonyl carbon.
Step 4: Dehydration to form the final, stable aromatic quinoline ring system.
This strategy allows for the direct construction of the quinoline core, which is a privileged scaffold in medicinal chemistry nih.govresearchgate.net. Research has demonstrated the use of this compound in the synthesis of complex molecules, including those containing quinoline and other heterocyclic motifs like aza-tetracyclic oxazepines google.comescholarship.org.
Role in Polymer Chemistry and Functional Material Development
The polymerization of aldehydes is a known process, typically proceeding through the carbonyl carbon-oxygen double bond to form polyacetals cmu.eduresearchgate.netyoutube.com. Simple aldehydes like formaldehyde and acetaldehyde (B116499) can undergo polymerization under specific conditions (e.g., low temperatures and cationic initiation) to yield polymers with a repeating (-CHR-O-) backbone cmu.edu. The properties of these polyacetals, such as their ceiling temperature (the temperature at which polymerization and depolymerization are in equilibrium), are highly dependent on the steric bulk of the side chain (R-group) cmu.eduresearchgate.net.
For this compound, the side chain is a 2-methylbenzyl group. While the polymerization of this specific substituted aldehyde is not widely documented in scientific literature, the general principles of aldehyde polymerization suggest it could theoretically form a polyacetal. The presence of the bulky 2-methylphenyl group would be expected to significantly influence the polymerization thermodynamics and the properties of the resulting polymer, likely resulting in a low ceiling temperature and reduced thermal stability compared to poly(acetaldehyde) researchgate.net. Due to these challenges, and a lack of specific research, this compound is not currently recognized as a significant monomer for the development of functional polymers or materials.
Development of Novel Fragrance Ingredients (Chemical Synthesis Perspective)
Aromatic aldehydes are a cornerstone of the fragrance industry, valued for their potent and characteristic scents ncert.nic.in. This compound and its isomers contribute to green, floral, and sharp aromatic notes in perfume compositions. However, aldehydes can be chemically unstable over time, particularly in oxidative environments or alkaline media like soap.
From a chemical synthesis perspective, a primary strategy to enhance the stability and modify the olfactory profile of an aldehyde is to convert it into an acetal wikipedia.org. Acetalization is a reversible reaction where the aldehyde reacts with an alcohol in the presence of an acid catalyst to protect the carbonyl group. The resulting acetals are significantly more stable to bases and oxidants. This chemical modification not only preserves the molecule but can also create new and desirable scent profiles, often described as softer, greener, or fruitier than the parent aldehyde.
The synthesis of various acetals from this compound allows for the creation of a palette of related fragrance ingredients. By selecting different alcohols (e.g., methanol, ethanol, ethylene glycol, glycerol), chemists can fine-tune the volatility, substantivity, and odor characteristics of the final ingredient.
Table 1: Synthesis of Acetal Derivatives from this compound for Fragrance Applications
| Reactant 1 | Reactant 2 (Alcohol) | Resulting Acetal Derivative | Potential Odor Profile Modification |
| This compound | Methanol (2 eq.) | This compound dimethyl acetal | Softer, greener, less sharp |
| This compound | Ethanol (2 eq.) | This compound diethyl acetal | Enhanced fruity and green notes |
| This compound | Ethylene Glycol | 2-(2-Methylbenzyl)-1,3-dioxolane | Increased stability, woody-green notes |
| This compound | Glycerol | 2-(2-Methylbenzyl)-1,3-dioxan-5-ol | Lower volatility, floral, and sweet notes |
This synthetic approach provides access to a diverse range of fragrance molecules with improved performance and unique scents, all originating from the this compound precursor.
Synthesis and Investigation of Functionalized 2 Methylphenyl Acetaldehyde Derivatives
Design and Synthesis of Novel Analogues
The synthesis of functionalized (2-Methylphenyl)acetaldehyde derivatives often begins with the parent aldehyde or a related precursor, which is then elaborated through various organic reactions. The design of these novel analogues is typically driven by the desire to modulate their biological or material properties.
A common strategy for creating analogues involves carbon-carbon bond formation. The Wittig-type carbon-chain extension, which utilizes reagents like methoxymethylenetriphenylphosphine followed by hydrolysis, has been identified as a highly efficient method for preparing various substituted phenylacetaldehydes, consistently providing high yields. diva-portal.org Other methods include condensation reactions. For instance, the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes is a foundational method for producing chalcones, which can be precursors to more complex heterocyclic systems. innovareacademics.in Similarly, aldol (B89426) condensations between substituted benzaldehydes and acetaldehyde (B116499) can yield derivatives like p-aminocinnamic aldehydes. nih.govmdpi.com
Enzymatic synthesis offers a route to chiral derivatives. Fructose (B13574) 6-phosphate aldolase (B8822740) (FSA) variants have been engineered to catalyze aldol reactions between aryl-substituted ketones and aldehydes, including phenylacetaldehyde (B1677652) derivatives. diva-portal.org These biocatalytic methods can produce complex molecules like 2,3-dihydroxy-1,4-diphenylbutanone and its analogues with good diastereoselectivity. diva-portal.org
Another approach involves building complex heterocyclic structures from simpler aldehyde precursors. For example, polysubstituted benzo[g]chrysene (B86070) derivatives have been synthesized through an FeCl₃-promoted reaction between diphenylacetylene (B1204595) and phenylacetaldehyde derivatives under mild conditions. rsc.org Furthermore, functionalized imidazo[1,5-a]heterocycles can be prepared via a CBr₄ mediated [4 + 1] dehydrocyclization involving various aldehydes and pyridin-2-ylmethanamines. nih.gov
The following table summarizes various synthetic strategies employed to generate derivatives from aldehyde precursors, which are applicable to this compound.
| Synthetic Strategy | Reagents/Catalysts | Product Type | Key Features | Reference(s) |
| Wittig-Type Homologation | Methoxymethylenetriphenylphosphine, then hydrolysis | Phenylacetaldehydes | Efficient C1-chain extension of benzaldehydes. | diva-portal.org |
| Aldol Condensation | Acetaldehyde, Acid/Base catalyst | Cinnamic aldehydes | C-C bond formation to create α,β-unsaturated aldehydes. | nih.gov |
| Claisen-Schmidt Condensation | Substituted acetophenones, Base (e.g., NaOH, KOH) | Chalcones | Forms α,β-unsaturated ketones, precursors to flavones. | innovareacademics.in |
| Enzymatic Aldol Reaction | Engineered Fructose 6-phosphate aldolase (FSA) | Chiral dihydroxy ketones | Asymmetric synthesis with good diastereoselectivity. | diva-portal.org |
| FeCl₃-Promoted Cyclization | Diphenylacetylene, FeCl₃ | Benzo[g]chrysene derivatives | Straightforward synthesis of polycyclic aromatic hydrocarbons. | rsc.org |
| CBr₄ Mediated Dehydrocyclization | Pyridin-2-ylmethanamines, CBr₄ | Imidazo[1,5-a]heterocycles | Good functional group tolerance. | nih.gov |
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
Understanding the relationship between the molecular structure of this compound derivatives and their reactivity or physical properties is fundamental for their targeted application. These studies often involve kinetic analysis of reactions or characterization of photophysical and material properties.
Structure-Reactivity Relationships: The influence of substituents on the phenyl ring of phenylacetaldehyde derivatives has been systematically studied in enzyme-catalyzed reactions. Directed evolution experiments on the enzyme FucO, an aldehyde reductase, led to a double mutant (N151G/L259V) with a 9000-fold increase in activity (kcat/KM) for phenylacetaldehyde compared to the wild-type enzyme. iucr.org Crystal structures revealed that these mutations create more space in the active site, accommodating the bulky aryl group. iucr.org Kinetic studies with a series of substituted phenylacetaldehyde derivatives demonstrated how electronic and steric factors on the ring impact catalytic efficiency. iucr.org
Similarly, engineered variants of fructose 6-phosphate aldolase (FSA) were tested for their activity with various substituted phenylacetaldehydes. diva-portal.org The introduction of cysteine mutations (L107C/L163C) in the active site yielded an enzyme variant capable of producing diphenyl substituted butanones with good diastereoselectivities (anti:syn dr of 10 to 30) and reasonable to good enantioselectivities of the syn enantiomers (er of 5 to 25). diva-portal.org The structure-activity relationship data collected from over 70 enzyme variants helped to identify specific enzymes suitable for asymmetric aldol synthesis. diva-portal.org
The table below presents kinetic data for the reduction of various phenylacetaldehyde derivatives by the evolved aldehyde reductase DA1472, illustrating the structure-reactivity relationship.
| Substrate | Relative kcat/KM |
| Phenylacetaldehyde | 100% |
| (S)-lactaldehyde | 1.1% |
| 4-Methylphenylacetaldehyde | 140% |
| 4-Methoxyphenylacetaldehyde | 170% |
| 4-Chlorophenylacetaldehyde | 110% |
| 3,4-Dimethoxyphenylacetaldehyde | 150% |
| Data derived from kinetic studies on the DA1472 enzyme variant. iucr.org |
Structure-Property Relationships: The functionalization of the this compound core can lead to derivatives with unique material properties. For example, benzo[g]chrysene (BgCh) derivatives synthesized from phenylacetaldehyde analogues exhibit interesting photophysical and liquid crystalline properties. rsc.org These compounds show strong fluorescence emission in the blue light range (around 405-424 nm). rsc.org Certain derivatives, particularly those functionalized with long alkyl chains, demonstrated hexagonal columnar mesophases (Colh), a type of liquid crystal phase. rsc.org This highlights how the core structure, derived from the aldehyde, can be a building block for advanced organic materials. rsc.org
Regioselective Functionalization Strategies (e.g., Lateral Lithiation)
Achieving regioselective functionalization is critical for synthesizing specific isomers of this compound derivatives. Lateral lithiation is a powerful strategy for site-selective C-H activation at the benzylic methyl group of ortho-substituted toluenes. wikipedia.org
This technique relies on an ortho-directing group that coordinates to the lithium reagent, positioning it to deprotonate the adjacent methyl group. wikipedia.org For derivatives of 2-methylphenyl compounds, this allows for the introduction of electrophiles specifically at the benzylic position, which would be difficult to achieve through other methods like electrophilic aromatic substitution.
A key example is the lateral lithiation of N'-(2-methylphenyl)-N,N-dimethylurea. researchgate.netresearchgate.net In this process, the urea (B33335) moiety acts as the directing group. Treatment with tert-butyllithium (B1211817) (t-BuLi) results in deprotonation at both the urea nitrogen and the benzylic methyl group. researchgate.netresearchgate.net The resulting dilithiated intermediate readily reacts with a wide range of electrophiles at the benzylic carbon, affording side-chain functionalized products in high yields. researchgate.netresearchgate.net This provides a direct route to compounds where the methyl group of the original tolyl moiety is extended or functionalized.
The reaction of the lithiated intermediate with various electrophiles demonstrates the versatility of this method.
| Electrophile | Product | Yield (%) | Reference(s) |
| Ph₂CO | N'-[2-(2-Hydroxy-2,2-diphenylethyl)phenyl]-N,N-dimethylurea | 93 | researchgate.net |
| PhCOMe | N'-[2-(2-Hydroxy-2-phenylpropyl)phenyl]-N,N-dimethylurea | 91 | researchgate.net |
| Cyclohexanone | N'-[2-(1-Hydroxycyclohexylmethyl)phenyl]-N,N-dimethylurea | 98 | researchgate.net |
| PhCHO | N'-[2-(2-Hydroxy-2-phenylethyl)phenyl]-N,N-dimethylurea | 95 | researchgate.net |
| MeI | N'-(2-Ethylphenyl)-N,N-dimethylurea | 88 | researchgate.net |
| PhCH₂Br | N'-(2-Phenethylphenyl)-N,N-dimethylurea | 90 | researchgate.net |
| Data from the lateral lithiation of N'-(2-methylphenyl)-N,N-dimethylurea followed by reaction with an electrophile. researchgate.netresearchgate.net |
Other regioselective methods include transition-metal-catalyzed C-H functionalization. acs.orgmdpi.com For instance, ruthenium(II) catalysts have been used for the regioselective hydroxymethylation of isoquinolines. acs.org While not directly applied to this compound itself, these strategies represent the broader toolkit available to chemists for the precise modification of aromatic and heterocyclic systems containing similar structural elements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
